Methyl (E)-3-(3-fluorosulfonyloxy-4-methoxyphenyl)prop-2-enoate
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Overview
Description
Methyl (E)-3-(3-fluorosulfonyloxy-4-methoxyphenyl)prop-2-enoate is a chemical compound that has been studied extensively for its potential applications in various scientific research fields. This compound is also known as MFMP and is a member of the class of compounds called sulfonyloxy-substituted alkene esters.
Mechanism of Action
The mechanism of action of MFMP is not well understood. However, it is believed that MFMP may act as an electrophilic reagent and undergo nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects
The biochemical and physiological effects of MFMP have not been extensively studied. However, it has been reported that MFMP may have anti-inflammatory and analgesic effects. It is also believed that MFMP may have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of MFMP is its ease of synthesis. MFMP can be synthesized using simple and readily available starting materials. Another advantage of MFMP is its versatility. MFMP can be used as a building block in the synthesis of various organic compounds. However, one of the limitations of MFMP is its low reactivity towards nucleophiles. This can make it difficult to use MFMP in certain reactions.
Future Directions
For research on MFMP include studying its mechanism of action in more detail, optimizing its synthesis, and developing new reactions using MFMP as a building block.
Synthesis Methods
The synthesis of MFMP involves the reaction of 3-fluorosulfonyloxy-4-methoxyphenylacetic acid with methyl acrylate in the presence of a base catalyst. This reaction results in the formation of MFMP as a pale yellow liquid. The yield of MFMP can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
MFMP has been studied for its potential applications in various scientific research fields. One of the most promising applications of MFMP is in the field of organic synthesis. MFMP can be used as a building block in the synthesis of various organic compounds such as pharmaceutical intermediates, agrochemicals, and materials.
properties
IUPAC Name |
methyl (E)-3-(3-fluorosulfonyloxy-4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO6S/c1-16-9-5-3-8(4-6-11(13)17-2)7-10(9)18-19(12,14)15/h3-7H,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKYRFCCLDINQ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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